(R)-1-Amino-2-propanol

Descripción

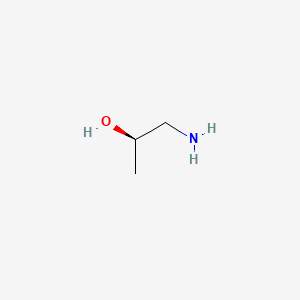

(R)-(-)-1-Amino-2-propanol (CAS 2799-16-8) is a chiral amino alcohol with the molecular formula C₃H₉NO. It is characterized by a hydroxyl group at the C2 position and an amino group at the C1 position of a propane backbone. Its specific optical rotation is -25° to -23° (c=1 in MeOH), distinguishing it from its enantiomer (S)-(+)-1-amino-2-propanol (CAS 2799-17-9) . This compound plays a critical role in vitamin B₁₂ (cobalamin) biosynthesis, where it amidates the f-position carboxyl group of cobyrinic acid during the formation of adenosylcobinamide phosphate . Industrially, it is used in carbon capture technologies and as a precursor in pharmaceutical synthesis .

Propiedades

IUPAC Name |

(2R)-1-aminopropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c1-3(5)2-4/h3,5H,2,4H2,1H3/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKKHQJGJAFBHI-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318940 | |

| Record name | (R)-1-Amino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2799-16-8 | |

| Record name | (R)-1-Amino-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2799-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-(-)-1-Aminopropan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-1-Amino-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-1-aminopropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparación Con Compuestos Similares

Structural Isomers: Positional Variations

(a) 2-Amino-1-propanol (CAS 35320-23-1)

- Structure: Amino group at C2, hydroxyl at C1.

- Properties: The positional isomer of (R)-(-)-1-amino-2-propanol, but with reversed functional groups. While both share the molecular formula C₃H₉NO, their physical properties differ. For example, (R)-(-)-2-amino-1-propanol has a boiling point of 173–176°C and a vapor pressure of 11.16 kPa at 386.16 K .

- Applications: Limited evidence on its biological role; primarily used in research as a chiral building block .

Key Difference: The altered functional group positions affect hydrogen bonding and reactivity, making (R)-(-)-1-amino-2-propanol more suited for enzyme-specific amidation in B₁₂ biosynthesis .

Stereoisomers: Enantiomeric Pair

(S)-(+)-1-Amino-2-propanol (CAS 2799-17-9)

- Optical Rotation : +25° to +23° (c=1 in MeOH), contrasting with the (R)-enantiomer .

- Applications : Similar to the (R)-form in carbon capture, but stereospecificity limits its use in biochemical pathways. For instance, only the (R)-enantiomer is incorporated into cobalamin .

Key Difference: Enzymatic processes in B₁₂ biosynthesis strictly require the (R)-configuration, as shown in Clostridium tetanomorphum extracts .

Functional Derivatives

(a) (R)-1-Amino-2-propanol O-2-Phosphate

- Role : Intermediate in the engineered aerobic vitamin B₁₂ pathway in E. coli. Formed from L-threonine via BluE and CobC enzymes .

- Comparison: Phosphorylation enhances solubility and reactivity, enabling condensation with adenosylcobinamide in B₁₂ synthesis .

(b) N-Boc-(R)-1-amino-2-propanol (CAS 119768-44-4)

- Structure: Boc-protected amino group.

- Applications : Used in peptide synthesis to prevent unwanted side reactions. The Boc group improves stability during coupling steps .

Key Difference: Protection of the amino group modifies reactivity, expanding utility in pharmaceutical manufacturing compared to the unprotected form .

Branched Analogs

1-Amino-2-methyl-2-propanol (CAS 2854-16-2)

- Structure : Branched methyl group at C2.

- Comparison : The methyl group increases steric hindrance, reducing reactivity in amidation reactions. This compound is less prevalent in biochemical pathways but used in specialty solvents .

Data Tables

Table 1: Key Properties of (R)-(-)-1-Amino-2-propanol and Structural Analogs

| Compound | CAS Number | Molecular Weight | Optical Rotation [α]ᴅ²⁰ | Key Application |

|---|---|---|---|---|

| (R)-(-)-1-Amino-2-propanol | 2799-16-8 | 75.10 | -25° to -23° | Vitamin B₁₂ biosynthesis |

| (S)-(+)-1-Amino-2-propanol | 2799-17-9 | 75.10 | +25° to +23° | Laboratory chemical |

| 2-Amino-1-propanol | 35320-23-1 | 75.10 | - | Chiral synthesis |

| 1-Amino-2-methyl-2-propanol | 2854-16-2 | 89.14 | - | Solubilizer |

Research Findings and Contradictions

- Biosynthesis Timing: Studies conflict on whether (R)-(-)-1-amino-2-propanol is incorporated after all six amidations (Friedrich et al.) or at variable stages (Bernhauer’s group) .

- Degradation in Carbon Capture: Like MEA, primary amines like 1-amino-2-propanol face oxidative degradation, but comparative data on their long-term stability are lacking .

Actividad Biológica

(R)-(-)-1-Amino-2-propanol, also known as (R)-1-aminopropan-2-ol, is a chiral amino alcohol with significant biological activity. This compound serves as a precursor for neurotransmitters such as norepinephrine and dopamine, which are critical for various neurological functions. Its molecular formula is C₃H₉NO, and it is characterized by the presence of both an amino group (-NH₂) and a hydroxyl group (-OH) attached to a propanol backbone.

| Property | Value |

|---|---|

| Molecular Formula | C₃H₉NO |

| Molecular Weight | 75.11 g/mol |

| Density | 0.9 ± 0.1 g/cm³ |

| Boiling Point | 159.9 ± 13.0 °C |

| Melting Point | 23-26 °C |

| Flash Point | 73.9 °C |

| LogP | -0.96 |

(R)-(-)-1-Amino-2-propanol acts primarily as a neuromodulator , influencing the release and uptake of neurotransmitters in the brain. Its structural similarity to other amino alcohols allows it to interact with various receptors, potentially modulating synaptic transmission and neuronal excitability.

Neurotransmitter Precursor

As a precursor to norepinephrine and dopamine, (R)-(-)-1-amino-2-propanol plays a vital role in:

- Mood Regulation : By influencing neurotransmitter levels, it may help in managing mood disorders.

- Cognitive Functions : Enhanced dopamine levels can improve attention and learning capabilities.

Biological Studies

Research has demonstrated the compound's potential therapeutic applications across various domains:

- Neurology : Studies indicate its efficacy in models of depression and anxiety, where modulation of neurotransmitter systems is crucial.

- Metabolism : It has been identified as a primary metabolite in several organisms, including bacteria and humans, suggesting its fundamental role in metabolic processes .

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of (R)-(-)-1-amino-2-propanol on neuronal cells subjected to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and improved cell viability by enhancing antioxidant enzyme activity.

Case Study 2: Behavioral Studies in Rodents

In behavioral tests involving rodents, administration of (R)-(-)-1-amino-2-propanol resulted in increased locomotor activity and reduced anxiety-like behaviors. These findings suggest that it may have anxiolytic properties, warranting further investigation into its potential use as an anxiolytic agent.

Potential Applications

Due to its biological activity, (R)-(-)-1-amino-2-propanol has several potential applications:

- Pharmaceutical Development : As a building block for synthesizing other bioactive compounds.

- Nutraceuticals : Its role in neurotransmitter synthesis positions it as a candidate for dietary supplements aimed at improving mental health.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Building Block for Chiral Drugs

(R)-(-)-1-Amino-2-propanol is primarily used as a building block in the synthesis of various pharmaceuticals. It plays a crucial role in the development of chiral drugs that require specific stereochemistry for efficacy. The compound's ability to form stable chiral centers makes it essential in the synthesis of biologically active molecules.

Case Study: Synthesis of Hexylcaine

One notable application is in the synthesis of Hexylcaine, a local anesthetic. The incorporation of (R)-(-)-1-amino-2-propanol allows for the preparation of enantiomerically pure intermediates that enhance the drug's effectiveness and safety profile .

Biochemical Research

Amino Acid Metabolism Studies

In biochemical research, (R)-(-)-1-amino-2-propanol is utilized to study amino acid metabolism and enzyme activity. Its role as a substrate or inhibitor in enzymatic reactions provides insights into metabolic pathways and potential therapeutic targets.

Table 1: Enzymatic Reactions Involving (R)-(-)-1-Amino-2-propanol

| Enzyme | Reaction Type | Role of (R)-(-)-1-Amino-2-propanol |

|---|---|---|

| (R)-aminopropanol dehydrogenase | Metabolism | Substrate |

| Various aminotransferases | Transamination | Inhibitor |

Cosmetic Formulations

Moisturizing Properties

The compound is incorporated into skincare products due to its moisturizing properties. It enhances product performance by improving skin hydration and texture, making it a popular ingredient in cosmetic formulations.

Case Study: Use in Skincare Products

Research indicates that formulations containing (R)-(-)-1-amino-2-propanol demonstrate improved moisture retention compared to those without it, leading to higher consumer satisfaction .

Agrochemical Applications

Intermediate in Agrochemicals Production

(R)-(-)-1-Amino-2-propanol serves as an intermediate in the production of agrochemicals, contributing to the development of more effective pesticides and herbicides. Its chiral nature allows for the design of compounds with specific biological activities.

Table 2: Agrochemical Products Utilizing (R)-(-)-1-Amino-2-propanol

| Product Type | Application |

|---|---|

| Pesticides | Targeting specific pests |

| Herbicides | Selective weed control |

Polymer Chemistry

Synthesis of Polymers and Resins

In polymer chemistry, (R)-(-)-1-amino-2-propanol is utilized in synthesizing polymers and resins. It improves material properties such as flexibility and durability, expanding their application range across various industries.

Case Study: Development of Specialty Polymers

The use of this compound in developing specialty polymers has led to materials with enhanced performance characteristics suitable for high-demand applications like coatings and adhesives .

Métodos De Preparación

Hydrolase-Catalyzed Resolution

The enzymatic method leverages hydrolases to achieve kinetic resolution of racemic intermediates. A prominent approach begins with propylene oxide, which undergoes azidation with sodium azide and ammonium chloride to yield racemic 1-azido-2-propanol. Subsequent esterification with acetic anhydride produces the racemic acetate ester, which is subjected to hydrolase-mediated hydrolysis in a buffered solution. This step selectively cleaves the ester bond of the (R)-enantiomer, yielding (R)-1-azido-2-propanol with up to 97.7% optical purity. Final hydrogenation over a palladium/carbon catalyst reduces the azide group to an amine, furnishing (R)-(-)-1-amino-2-propanol.

This method’s economic viability stems from low-cost starting materials like propylene oxide and high catalytic efficiency of hydrolases. However, enzyme availability and reaction optimization for industrial-scale production remain challenges.

Chiral Pool Synthesis via Asymmetric Epoxide Opening

Stereospecific Ring-Opening Reactions

Asymmetric synthesis exploits chiral epoxides to directly install the desired configuration. For example, (R)-propylene oxide reacts with trifluoroacetamide in the presence of sodium tert-butoxide, yielding a chiral intermediate. The reaction proceeds via nucleophilic attack at the less substituted carbon of the epoxide, retaining the (R)-configuration. Hydrolysis of the trifluoroacetamide group with potassium carbonate or sodium carbonate then affords (R)-(-)-1-amino-2-propanol in yields exceeding 90%.

Table 1: Representative Data for Chiral Pool Synthesis

| Starting Material | Catalyst | Solvent | Yield (%) | Optical Purity | Source |

|---|---|---|---|---|---|

| (R)-propylene oxide | NaOtBu | THF | 95 | Not reported | |

| (R)-propylene oxide | KOtBu | DMF | 93 | Not reported |

This method avoids resolution steps but requires enantiomerically pure epoxides, which may increase costs.

Diastereomeric Salt Formation and Crystallization

Classical Resolution Using Cinnamate Derivatives

Racemic 1-amino-2-propanol can be resolved via diastereomeric salt formation. Trans-cinnamic acid derivatives of the racemic amine are crystallized from solvents like ethanol, enabling selective precipitation of one enantiomer. For instance, the (R)-enantiomer’s cinnamate exhibits lower solubility, allowing isolation via sequential crystallizations. Subsequent hydrolysis of the cinnamate ester regenerates the free amine with high optical purity.

Key Advantages :

Limitations :

-

Multiple recrystallizations needed for >99% purity.

Comparative Analysis of Methodologies

Table 2: Method Comparison

| Parameter | Enzymatic Hydrolysis | Chiral Pool | Diastereomeric Resolution |

|---|---|---|---|

| Yield (%) | 97.7 | 90–95 | 70–85 |

| Optical Purity (%) | 97.7 | Not reported | >99 |

| Cost Efficiency | High | Moderate | Low |

| Scalability | Moderate | High | High |

Enzymatic hydrolysis offers the best balance of yield and purity but faces biocatalyst stability issues. Chiral pool synthesis is optimal for rapid production but depends on expensive chiral precursors. Diastereomeric resolution, while labor-intensive, delivers the highest purity for critical applications.

Industrial-Scale Production Considerations

Process Optimization and Catalyst Recycling

Industrial adoption of enzymatic methods requires immobilized hydrolases to enhance reusability. For chemical resolution, solvent recovery systems and automated crystallization platforms improve cost efficiency. Recent advances in continuous flow chemistry may further streamline asymmetric synthesis routes .

Q & A

Basic: What are the key physicochemical properties of (R)-(-)-1-Amino-2-propanol, and how do they influence experimental design?

Answer:

The compound’s physicochemical properties are critical for solubility, stability, and reactivity in reactions. Key parameters include:

- Purity : >98.0% (GC) with specific rotation [α]²⁰/D = -25° to -23° (c=1 in MeOH), confirming enantiomeric integrity .

- Appearance : Colorless to yellow liquid/solid, indicating potential light sensitivity and storage requirements (argon charging recommended) .

- Boiling Point : ~159.9°C, guiding distillation or reflux conditions .

- Hazard Classification : UN No. 2735 (flammable liquid), necessitating controlled handling .

Methodological Note : Verify purity via GC and polarimetry before use. Store under inert gas to prevent racemization or degradation.

Basic: What are the standard synthetic routes for (R)-(-)-1-Amino-2-propanol, and what reagents are critical for stereochemical control?

Answer:

Synthesis typically employs chiral precursors or catalysts to retain the (R)-configuration:

- Chiral Epoxide Ring-Opening : Use (R)-epichlorohydrin with ammonia under basic conditions, followed by selective reduction .

- Stereoselective Amination : Catalytic asymmetric methods (e.g., enzymatic resolution) to ensure enantiopurity .

- Laser-Induced Synthesis : Alternative photochemical routes in amine solutions, though yields are lower .

Key Reagents : Sodium hydroxide (pH control), lithium aluminum hydride (reduction), and chiral auxiliaries like Boc-protected intermediates .

Advanced: How can researchers ensure enantiomeric purity during synthesis, and what analytical methods resolve contradictory purity data?

Answer:

Enantiomeric purity is maintained via:

- Chiral Chromatography : Use β-cyclodextrin columns for direct enantioseparation .

- Polarimetry vs. GC Discrepancies : GC detects volatile impurities, while polarimetry confirms optical activity. Cross-validate with ¹H-NMR (e.g., splitting patterns for diastereomers) .

- Derivatization : Convert to dinitrophenyl derivatives for enhanced chromatographic resolution .

Case Study : Discrepancies between GC (98.4%) and optical rotation may arise from non-chiral impurities; repeat analysis with chiral HPLC .

Advanced: What advanced spectroscopic techniques characterize hydrogen-bonding interactions of (R)-(-)-1-Amino-2-propanol in aqueous systems?

Answer:

- FT-NIR Spectroscopy : Analyzes temperature-dependent hydrogen bonding via O-H and N-H stretching modes (e.g., 6400–7000 cm⁻¹ for overtone bands) .

- 2D Correlation Spectroscopy : Resolves overlapping bands to identify structural changes under varying water content .

- Comparative Studies : Contrast with 2-aminoethanol or 3-amino-1-propanol to isolate solvent effects .

Application : Optimize solvent systems for catalytic reactions by mapping H-bond networks.

Advanced: What safety risks arise when (R)-(-)-1-Amino-2-propanol reacts with aldehydes, and how can these be mitigated?

Answer:

- Explosive Hazards : Mixing with 2,4-hexadien-1-al (2% concentration) triggers violent reactions .

- Mitigation Strategies :

- Avoid diazotization or high-energy intermediates.

- Use inert solvents (e.g., THF) and monitor exotherms in real-time .

- Implement remote handling for scale-up reactions.

Advanced: How is (R)-(-)-1-Amino-2-propanol utilized in synthesizing bioactive molecules, and what methodological challenges exist?

Answer:

- Pharmaceutical Intermediates : Key precursor for HIV protease inhibitors (e.g., nelfinavir/amprenavir hybrids) via amidation or esterification .

- Cobalamin Biosynthesis : Attaches to corrin rings in vitamin B₁₂ analogs; requires anaerobic conditions for Clostridium tetanomorphum extracts .

- Challenges : Low yields in stereospecific steps; optimize via continuous flow reactors or biocatalysts .

Advanced: How do researchers reconcile contradictory data on reaction yields versus optical purity in chiral derivatization?

Answer:

- Case Example : High yield but low optical purity may indicate racemization. Solutions include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.